2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride
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Overview
Description
2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H10BrClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-bromo-2-methylphenol with ethylene oxide to form 2-(4-bromo-2-methylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, such as bromination or nitration.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid are used, often in the presence of a catalyst like iron(III) bromide or sulfuric acid.
Major Products
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride: Similar structure but with different substitution pattern on the aromatic ring.
2-(4-Bromo-3-methylphenoxy)ethane-1-sulfonyl chloride: Another isomer with a different position of the methyl group.
Uniqueness
2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate in the synthesis of specialized organic compounds .
Biological Activity
2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo-2-methylphenol with ethylene sulfite followed by chlorosulfonation. The resulting compound is characterized by its sulfonyl chloride functional group, which is known to enhance reactivity towards nucleophiles.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing sulfonyl groups have been evaluated for their cytotoxic effects against various cancer cell lines. A study evaluated several compounds for their growth inhibitory activity against a panel of approximately sixty cancer cell lines, including leukemia and breast cancer cells. The results showed that certain derivatives had GI50 values (concentration causing 50% growth inhibition) in the micromolar range, indicating potent anticancer properties .
Table 1: Anticancer Activity Data
Compound | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
---|---|---|---|---|
2h | MCF7 (Breast) | 3.54 | 12.88 | 37.15 |
2i | CCRF-CEM (Leukemia) | 4.08 | 10.00 | 30.00 |
The mechanism of action for sulfonyl chloride derivatives often involves the formation of reactive intermediates that can alkylate DNA or proteins, leading to apoptosis in cancer cells. The presence of halogen atoms, such as bromine, may also influence the selectivity and potency of these compounds against specific cancer types .
Case Studies
- Study on Antitumor Activity : A comprehensive study was conducted where various sulfonamide derivatives were screened against multiple cancer cell lines. The results highlighted that modifications at the phenolic ring significantly affected the anticancer activity, with certain substitutions enhancing cytotoxicity while maintaining selectivity towards malignant cells .
- In Vitro Evaluation : In vitro assays demonstrated that compounds similar to this compound could effectively inhibit cell proliferation in human embryonic kidney (HEK293) cell lines without significant toxicity, suggesting a favorable therapeutic index for further development .
Properties
Molecular Formula |
C9H10BrClO3S |
---|---|
Molecular Weight |
313.60 g/mol |
IUPAC Name |
2-(4-bromo-2-methylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H10BrClO3S/c1-7-6-8(10)2-3-9(7)14-4-5-15(11,12)13/h2-3,6H,4-5H2,1H3 |
InChI Key |
NHFGDOKOQZMRCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCS(=O)(=O)Cl |
Origin of Product |
United States |
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